2-Fluoro-5-(2-methoxyethoxy)aniline
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Overview
Description
2-Fluoro-5-(2-methoxyethoxy)aniline: is an organic compound with the molecular formula C9H12FNO2 and a molecular weight of 185.2 g/mol . It is a derivative of aniline, where the amino group is substituted with a fluoro group at the second position and a 2-methoxyethoxy group at the fifth position on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-5-(2-methoxyethoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-5-nitroaniline. This intermediate is then reduced to 2-fluoro-5-aminoaniline.
Etherification: The 2-fluoro-5-aminoaniline is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
2-Fluoro-5-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield primary or secondary amines.
Scientific Research Applications
2-Fluoro-5-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyethoxy groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluoroaniline: A simpler analog with only a fluoro group on the aniline ring.
5-Methoxy-2-fluoroaniline: Similar structure but with a methoxy group instead of a methoxyethoxy group.
2-Methoxy-5-fluoroaniline: The positions of the fluoro and methoxy groups are reversed.
Uniqueness:
2-Fluoro-5-(2-methoxyethoxy)aniline is unique due to the presence of both fluoro and methoxyethoxy groups, which confer distinct chemical and biological properties. These groups influence its reactivity, binding affinity, and specificity in various applications .
Properties
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFOPOVOBRCKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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